3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16369788
InChI: InChI=1S/C16H16N4O5/c1-8-10-3-5-12(24-7-13-17-19-20-18-13)9(2)15(10)25-16(23)11(8)4-6-14(21)22/h3,5H,4,6-7H2,1-2H3,(H,21,22)(H,17,18,19,20)
SMILES:
Molecular Formula: C16H16N4O5
Molecular Weight: 344.32 g/mol

3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid

CAS No.:

Cat. No.: VC16369788

Molecular Formula: C16H16N4O5

Molecular Weight: 344.32 g/mol

* For research use only. Not for human or veterinary use.

3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid -

Specification

Molecular Formula C16H16N4O5
Molecular Weight 344.32 g/mol
IUPAC Name 3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid
Standard InChI InChI=1S/C16H16N4O5/c1-8-10-3-5-12(24-7-13-17-19-20-18-13)9(2)15(10)25-16(23)11(8)4-6-14(21)22/h3,5H,4,6-7H2,1-2H3,(H,21,22)(H,17,18,19,20)
Standard InChI Key FPRMFPUVPIIKRC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CCC(=O)O

Introduction

Structural and Nomenclatural Analysis

The compound belongs to the chromene (benzopyran) family, characterized by a fused benzene and pyran ring system. Its IUPAC name, 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid, systematically describes its substituents:

  • Chromen-2-one core: A 2H-chromen-2-one scaffold with methyl groups at positions 4 and 8.

  • Tetrazole-alkoxy substituent: A 1H-tetrazol-5-ylmethoxy group at position 7.

  • Propanoic acid side chain: A three-carbon carboxylic acid chain at position 3.

The molecular formula C₁₆H₁₆N₄O₅ (molecular weight: 344.32 g/mol) reflects its heterocyclic complexity. The SMILES string CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CCC(=O)O and InChIKey FPRMFPUVPIIKRC-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Synthesis and Preparation

Chromene Core Formation

Chromen-2-one derivatives are typically synthesized via Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions . For this compound, a 7-hydroxy-4,8-dimethylchromen-2-one intermediate likely serves as the precursor .

Table 1: Key Synthetic Intermediates and Reagents

StepIntermediate/ReagentRole
17-Hydroxy-4,8-dimethylchromen-2-oneCore scaffold
2Propargyl bromideAlkoxy group precursor
3Sodium azide (NaN₃)Tetrazole cyclization agent
4Acrylic acidPropanoic acid side chain source

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and tetrazole groups . Limited solubility in water (logP = 2.13) .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the lactone and tetrazole rings .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,720 cm⁻¹ (lactone), ν(N=N) at ~1,450 cm⁻¹ (tetrazole), and ν(O-H) at ~2,500 cm⁻¹ (carboxylic acid) .

  • NMR: ¹H NMR would show signals for methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and tetrazole protons (δ 8.9–9.2 ppm) .

Comparative Analysis with Structural Analogs

Table 2: Structural Analogs and Modifications

CompoundSubstituent at Position 7Molecular Weight (g/mol)Key Differences
Target1H-Tetrazol-5-ylmethoxy344.32Bioisosteric replacement (tetrazole)
Analog 1 3-Methylbut-2-enoxy329.40Increased hydrophobicity
Analog 2 1-Naphthylmethoxy402.40Enhanced aromatic stacking potential

The tetrazole group confers hydrogen-bonding capacity and metabolic stability compared to alkyl or aryl ether analogs . This substitution mimics carboxylic acid bioisosteres, improving membrane permeability while retaining biological target engagement.

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